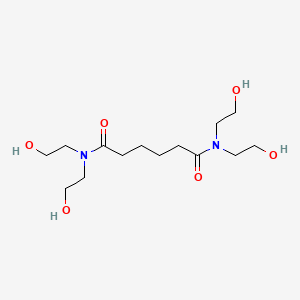

n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide

Description

Properties

IUPAC Name |

N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O6/c17-9-5-15(6-10-18)13(21)3-1-2-4-14(22)16(7-11-19)8-12-20/h17-20H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRNLSUTBJUVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212726 | |

| Record name | N,N,N',N'-Tetrakis(2-hydroxyethyl)hexanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6334-25-4 | |

| Record name | N1,N1,N6,N6-Tetrakis(2-hydroxyethyl)hexanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6334-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanediamide, N1,N1,N6,N6-tetrakis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetrakis(2-hydroxyethyl)hexanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanediamide, N1,N1,N6,N6-tetrakis(2-hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N,N',N'-TETRAKIS(2-HYDROXYETHYL)ADIPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RNP0P8G1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of n,n,n',n'-tetrakis(2-hydroxyethyl)adipamide, a versatile compound with applications in various fields, including as a cross-linking agent for polyester coatings.[1] This document details the core synthesis mechanism, experimental protocols, and quantitative data derived from key literature.

Core Synthesis Strategy: Transamidation

The most prevalent and industrially viable method for synthesizing this compound is through the transamidation of an adipic acid diester, typically dimethyl adipate, with diethanolamine.[1][2] This reaction is a nucleophilic acyl substitution, where the nitrogen atom of diethanolamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is generally carried out in the presence of a base catalyst, such as solid sodium hydroxide or potassium hydroxide, which enhances the reaction rate.[3]

The overall chemical transformation can be represented as follows:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the cited literature.

| Parameter | Value | Reference |

| Reactants | ||

| Dimethyl Adipate | 1 mole equivalent | [3] |

| Diethanolamine | 2 - 2.5 mole equivalents | [3] |

| Methanol (solvent) | 5 - 25 mole equivalents | [3] |

| Catalyst | ||

| Solid Alkali (NaOH or KOH) | pH > 10 | [3] |

| Reaction Conditions | ||

| Temperature | 90 - 100 °C (initial heating) | [3] |

| Diethanolamine Addition Rate | 10 - 15 ml/min | [3] |

| Product Characteristics | ||

| Yield | > 80% (up to 98%) | [3] |

| Purity | > 99% | [3] |

| Melting Point | 126.0 to 130.0 °C | [2] |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from the procedure described in patent CN101928225A.[3]

1. Synthesis:

- To a reactor equipped with a reflux distillation condenser, add dimethyl adipate.

- Heat the reactor to 90-100 °C.

- Add a solid alkali catalyst (e.g., sodium hydroxide or potassium hydroxide) to achieve a pH greater than 10.

- Slowly add diethanolamine at a rate of 10-15 ml/min while maintaining the reaction temperature.

- After the addition of diethanolamine is complete, continue the reaction under reflux. The methanol produced as a byproduct can be distilled off to drive the reaction to completion.

2. Crystallization and Separation:

- After the reaction is complete, the crude product is separated from refined methanol. This can be achieved by cooling the reaction mixture to induce crystallization.

3. Filtration and Drying:

- The crystallized product is filtered to separate it from the mother liquor. The filtrate, containing methanol, can be recycled.

- The filter cake is then dried to obtain the final this compound product.

Visualizing the Synthesis and Mechanism

To better illustrate the process, the following diagrams are provided in the DOT language for use with Graphviz.

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Proposed Reaction Mechanism

The base-catalyzed transamidation of dimethyl adipate with diethanolamine proceeds through a nucleophilic acyl substitution mechanism. The following diagram illustrates the key steps for the reaction at one of the ester groups. The same process occurs at the second ester group.

Caption: Proposed mechanism for the base-catalyzed transamidation of one ester group.

References

An In-depth Technical Guide on N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide, a tetra-functional alcohol derivative of adipamide, presents a unique molecular architecture with potential applications across various scientific domains. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and safety information. While its structural characteristics suggest potential in biomedical applications, particularly as a crosslinking agent in drug delivery systems, this document also highlights the current scarcity of specific research and detailed experimental data in this area. This guide is intended to serve as a foundational resource for researchers and professionals, summarizing the existing knowledge and identifying areas for future investigation.

Core Chemical Properties

This compound is a synthetic organic compound classified as a fatty amide.[1] Its structure features a central adipamide backbone with four hydroxyethyl groups, which enhance its solubility and reactivity.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈N₂O₆ | [1] |

| Molecular Weight | 320.38 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 126.0 to 130.0 °C | |

| Boiling Point (Predicted) | 607.7 °C | |

| Density | ~1.239 g/cm³ | |

| Solubility | Soluble in water and other polar solvents. | |

| pKa (Predicted) | 13.82 ± 0.10 |

Chemical Reactivity

The presence of multiple hydroxyl and amide functional groups dictates the chemical reactivity of this compound.

-

Esterification: The hydroxyl groups can undergo esterification reactions with carboxylic acids or their derivatives to form esters.[1]

-

Amidation: The amide linkages can potentially be cleaved or modified under specific reaction conditions.[1]

-

Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, breaking down into adipic acid and diethanolamine.[1]

-

Chelating Properties: It has been shown to exhibit chelating properties, forming stable complexes with metal ions.[1]

Experimental Protocols

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the reaction of dimethyl adipate with diethanolamine.[1]

Materials:

-

Dimethyl adipate

-

Diethanolamine

-

Solid alkali catalyst (e.g., sodium hydroxide or potassium hydroxide)

-

Methanol (for purification)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, charge dimethyl adipate and the solid alkali catalyst.

-

Reaction: Heat the mixture and add diethanolamine dropwise while maintaining the reaction temperature. The reaction is a transesterification where diethanolamine displaces the methoxy groups of dimethyl adipate.

-

Methanol Removal: During the reaction, methanol is formed as a byproduct and can be removed by distillation to drive the reaction to completion.

-

Purification: After the reaction is complete, the crude product is purified by recrystallization from methanol.

-

Isolation: The purified crystalline product is isolated by filtration and dried under vacuum.

Applications in Drug Development: Current Status and Future Prospects

While the multifunctional nature of this compound, particularly its hydroxyl groups, suggests its potential as a crosslinking agent for creating hydrogels for controlled drug release, there is a notable lack of specific published research in this area.

Potential as a Hydrogel Crosslinker

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely investigated as matrices for drug delivery. The four hydroxyl groups on this compound could potentially react with suitable monomers or polymers to form a crosslinked hydrogel network. The properties of such a hydrogel, including its swelling ratio, mechanical strength, and drug release kinetics, would be influenced by the degree of crosslinking.

Biocompatibility and Toxicity

Comprehensive biocompatibility and toxicity data for this compound are limited. Safety Data Sheets (SDS) provide some information, but often state that the toxicological properties have not been fully investigated.[4] Some sources indicate that it may cause skin and eye irritation.[2] For any application in drug development, rigorous in vitro and in vivo toxicological and biocompatibility studies would be essential.

Areas for Future Research:

-

Cytotoxicity Assays: Evaluation of the effect of the compound on various cell lines (e.g., fibroblasts, epithelial cells) to determine its cytotoxic potential.

-

Hemocompatibility Studies: Assessment of the interaction of the compound with blood components to evaluate its suitability for systemic applications.

-

In Vivo Biocompatibility: Studies in animal models to assess the local and systemic tissue response to the implanted or administered material.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid creating dust. Use in a well-ventilated area.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

Conclusion

This compound is a well-characterized compound with established synthesis routes and defined physical and chemical properties. Its molecular structure holds promise for applications in materials science and potentially in the biomedical field as a crosslinking agent. However, a significant gap exists in the literature regarding its specific use in drug development. Further research is needed to explore its potential in creating novel drug delivery systems, supported by comprehensive biocompatibility and efficacy studies. This guide serves as a starting point for researchers interested in exploring the untapped potential of this versatile molecule.

References

A Technical Guide to the Spectroscopic Characterization of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (CAS No. 6334-25-4), a symmetrical tetra-substituted diamide. Due to the limited availability of publicly accessible, experimentally derived spectra for this specific compound, this guide combines confirmed mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The predicted data is based on the analysis of structurally analogous compounds and established spectroscopic principles, offering a robust framework for the characterization of this molecule.

Chemical Structure and Properties

-

IUPAC Name: N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide

-

Synonyms: N,N,N',N'-Tetrakis(2-hydroxyethyl)hexanediamide

-

Molecular Formula: C₁₄H₂₈N₂O₆[1]

-

Molecular Weight: 320.39 g/mol [1]

-

Melting Point: 120-130 °C

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

2.1. Mass Spectrometry (MS) Data

Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound is available and provides key information for its identification.

| Parameter | Value | Source |

| Precursor m/z | 321.202 | PubChem |

| Precursor Adduct | [M+H]⁺ | PubChem |

| Top 5 Peaks (m/z) | 321.2021, 303.1915, 216.1224, 304.1941, 323.2081 | PubChem |

2.2. Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

The following table outlines the predicted ¹H NMR chemical shifts. These predictions are based on the analysis of similar N,N-bis(2-hydroxyethyl) amides and standard chemical shift ranges for the functional groups present.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | Triplet | 8H | -CH₂-OH |

| ~ 3.50 | Triplet | 8H | -N-CH₂- |

| ~ 2.30 | Triplet | 4H | -CO-CH₂- |

| ~ 1.65 | Multiplet | 4H | -CO-CH₂-CH₂- |

| ~ 2.5 - 3.5 | Broad Singlet | 4H | -OH |

2.3. Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

The predicted ¹³C NMR chemical shifts are based on analogous structures and typical values for the carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 173 | -C=O (Amide) |

| ~ 61 | -CH₂-OH |

| ~ 51 | -N-CH₂- |

| ~ 33 | -CO-CH₂- |

| ~ 25 | -CO-CH₂-CH₂- |

2.4. Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption peaks are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 2940 - 2860 | Medium | C-H Stretch (Aliphatic) |

| 1650 - 1630 | Strong | C=O Stretch (Tertiary Amide) |

| 1460 - 1440 | Medium | C-H Bend (Methylene) |

| 1100 - 1000 | Strong | C-O Stretch (Primary Alcohol) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized based on the instrumentation and sample purity.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically averaged.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are averaged to achieve a good signal-to-noise ratio.

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

3.3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent system, such as a mixture of methanol and water, with a small amount of formic acid to promote ionization.

-

Instrumentation: The analysis is performed using a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source.

-

LC-MS Analysis: The sample is injected into the LC system and separated on a C18 column. The mass spectrometer is operated in positive ion mode, and data is acquired over a mass range of m/z 50-1000.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Thermal Properties and Stability of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties and stability of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide. While specific experimental data on the thermal analysis of this compound is not extensively available in public literature, this guide consolidates known physical properties and presents generalized, detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that are applicable for its characterization.

Core Compound Properties

This compound is a multifunctional amide with four hydroxyl groups, making it a subject of interest in polymer chemistry, particularly as a crosslinking agent. Its thermal behavior is a critical parameter for its application in materials science, influencing processing temperatures and the stability of the final products. The compound is noted for its use in enhancing the thermal stability of polymers.[1] It is also utilized as a hardener in powder coatings, where it contributes to weather resistance and allows for low-temperature curing.[2]

| Property | Value | Source |

| Molecular Formula | C14H28N2O6 | [1] |

| Molecular Weight | 320.38 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 122-130 °C | [1][2][3] |

| Predicted Boiling Point | 607.7 °C at 760 mmHg | [2] |

| Density | Approximately 1.2 g/cm³ | [2] |

| Flash Point | 321.3 ± 31.5 °C | [2] |

| Volatiles | ≤1.0% | [2] |

Thermal Stability and Decomposition

Hazardous decomposition products under fire conditions are expected to include carbon oxides and nitrogen oxides (NOx).

Experimental Protocols for Thermal Analysis

The following sections outline detailed, generalized methodologies for conducting TGA and DSC analyses on this compound. These protocols are based on standard practices for the thermal analysis of polymers and crosslinking agents.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound powder into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

-

-

Experimental Parameters:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record the sample mass as a function of temperature and time.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the temperature at 5% mass loss (Td5) as indicators of thermal stability.

-

Quantify the mass loss in each decomposition step and the final residual mass at 600 °C.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting and potential crosslinking reactions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the this compound powder into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatiles during the experiment.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Experimental Parameters:

-

Atmosphere: Nitrogen, with a constant flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp from 25 °C to a temperature above its melting point (e.g., 150 °C) at a heating rate of 10 °C/min. This scan is used to erase the thermal history of the sample.

-

-

Cooling Scan:

-

Cool the sample from 150 °C to 25 °C at a controlled rate of 10 °C/min.

-

-

Second Heating Scan:

-

Ramp from 25 °C to 150 °C at a heating rate of 10 °C/min. This scan is typically used for data analysis to ensure a consistent thermal history.

-

-

-

-

Data Analysis:

-

Plot the heat flow (in mW or W/g) as a function of temperature.

-

From the second heating scan, determine the melting temperature (Tm) as the peak temperature of the endothermic melting event.

-

Calculate the enthalpy of fusion (ΔHm) by integrating the area under the melting peak.

-

Observe any exothermic events that might indicate crosslinking or other reactions.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

References

An In-depth Technical Guide to the Solubility of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide. Due to its molecular structure, featuring both amide and multiple hydroxyl groups, this compound exhibits distinct solubility properties that are critical for its application in various scientific and industrial fields, including its use as a crosslinking agent.

Core Concepts: Molecular Structure and Solubility

This compound is a symmetrical molecule with a central adipamide backbone. The four hydroxyethyl groups significantly influence its polarity and hydrogen bonding capacity, rendering it hydrophilic. The presence of these hydroxyl groups suggests a good affinity for polar solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (g/L) |

| Water | H₂O | 18.02 | 20 | 600-625[1] |

| Methanol | CH₃OH | 32.04 | Not Reported | Data not available |

| Ethanol | C₂H₅OH | 46.07 | Not Reported | Data not available |

| Acetone | C₃H₆O | 58.08 | Not Reported | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Reported | Data not available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Not Reported | Data not available |

Table 1: Quantitative Solubility of this compound

Experimental Protocols

Detailed experimental protocols for the determination of the solubility of this compound are not extensively described in publicly accessible sources. A general approach for determining the solubility of a solid compound like this in a given solvent would typically involve the following steps:

Methodology: Isothermal Equilibrium Method

-

Preparation of Supersaturated Solution: A known excess amount of solid this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Refractive Index) is a common method. A calibration curve prepared with standard solutions of known concentrations would be used for quantification.

-

Calculation: The solubility is then expressed in grams per liter (g/L) or moles per liter (mol/L).

Synthesis Workflow

The synthesis of this compound can be achieved through the reaction of dimethyl adipate with diethanolamine in the presence of methanol and a solid alkali catalyst. The crude product is then purified.

References

An In-depth Technical Guide to N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (CAS 6334-25-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and characterization of the chemical compound with CAS number 6334-25-4, identified as N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide.

Chemical Identity

-

CAS Number: 6334-25-4

-

IUPAC Name: N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide[1]

-

Synonyms: this compound, N1,N1,N6,N6-Tetrakis(2-hydroxyethyl)hexanediamide, Primid XL 552[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application of the compound.

| Property | Value | Source |

| Appearance | White to light yellow powder or crystal | [3][4] |

| Melting Point | 126.0 to 130.0 °C | [3][4][5] |

| Boiling Point (Predicted) | 607.7 ± 55.0 °C | [3] |

| Density | 1.239 g/cm³ | [3] |

| Water Solubility | 600-625 g/L at 20 °C | [3] |

| Flash Point | 321.3 °C | [3] |

| Vapor Pressure | 0-0.002 Pa at 20-25 °C | [3] |

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of this compound involves the reaction of adipic acid with an amine, followed by hydroxylation and subsequent purification and analysis.

Caption: A flowchart illustrating the general steps for the synthesis and subsequent characterization of this compound.

Experimental Protocols

4.1. Synthesis

A plausible synthesis route involves the reaction of adipic acid with 2-aminoethanol.[6] This would likely be a two-step process:

-

Amide Formation: Adipic acid is first converted to an activated derivative (e.g., an acyl chloride or ester) and then reacted with 2-aminoethanol to form the diamide.

-

Hydroxylation: Alternatively, a direct amidation reaction between adipic acid and 2-aminoethanol at elevated temperatures could yield the desired product. The reaction conditions would need to be carefully controlled to favor the formation of the tetrakis-hydroxyethylated product.

4.2. Purification

The crude product from the synthesis would likely be purified using standard laboratory techniques:

-

Recrystallization: Given that the compound is a solid, recrystallization from a suitable solvent would be a primary method for purification.

-

Chromatography: Column chromatography could also be employed for purification if recrystallization does not yield a product of sufficient purity.

4.3. Characterization

The structure and purity of the synthesized this compound would be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the molecule by identifying the different types of protons and carbons and their connectivity.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and amide (C=O) groups.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide further structural information through fragmentation analysis.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final product. A purity of >98.0% has been reported.[4]

-

Melting Point Analysis: The melting point of the purified compound would be measured and compared to the literature value as an indicator of purity.

Safety and Handling

According to available safety data, this compound is stable under recommended storage temperatures and pressures.[5] It is incompatible with strong oxidizing agents.[5] Appropriate personal protective equipment should be used when handling this compound, as skin and eye contact may cause irritation.[5]

Applications

This compound is used in various industrial applications. The presence of multiple hydroxyl groups suggests its use as a crosslinking agent, particularly in powder coatings.[7] Its structure also suggests potential applications as a surfactant or as an additive in polymer chemistry.[6]

References

- 1. CAS RN 6334-25-4 | Fisher Scientific [fishersci.com]

- 2. This compound | C14H28N2O6 | CID 95283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 6334-25-4 | TCI AMERICA [tcichemicals.com]

- 5. aksci.com [aksci.com]

- 6. Buy this compound | 6334-25-4 [smolecule.com]

- 7. amika.by [amika.by]

In-Depth Technical Guide: N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide - Molecular Structure and Conformation

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide. Due to the limited availability of specific experimental or computational structural data in the public domain for this molecule, this guide synthesizes known information and outlines established methodologies for its full characterization.

Molecular Identity and Physicochemical Properties

This compound, also known by its IUPAC name N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide, is a symmetrical molecule featuring a central adipamide backbone with four 2-hydroxyethyl substituents.[1] This structure imparts both hydrophilic (hydroxyl groups) and flexible hydrophobic (aliphatic chain) characteristics to the molecule.

Table 1: Molecular and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6334-25-4 | [1] |

| Molecular Formula | C₁₄H₂₈N₂O₆ | [1] |

| Molecular Weight | 320.39 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 126.0 to 130.0 °C | [3] |

| IUPAC Name | N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide | [1] |

| SMILES | C(CCC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO | [1] |

| InChI | InChI=1S/C14H28N2O6/c17-9-5-15(6-10-18)13(21)3-1-2-4-14(22)16(7-11-19)8-12-20/h17-20H,1-12H2 | [1] |

| InChIKey | OKRNLSUTBJUVKA-UHFFFAOYSA-N | [1] |

Molecular Structure and Conformation

A definitive, experimentally determined three-dimensional structure of this compound is not currently available in public databases. Consequently, quantitative data on bond lengths, bond angles, and dihedral angles from techniques such as X-ray crystallography are absent.

In the absence of experimental data, the conformation of this molecule can be predicted to be highly flexible. The central hexanediamide chain possesses multiple rotatable single bonds, allowing for a wide range of conformations. The four 2-hydroxyethyl side chains also exhibit significant conformational freedom around the C-C, C-N, and C-O bonds.

The presence of four hydroxyl groups and two amide carbonyl groups suggests the potential for extensive intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonds, particularly between a hydroxyl proton and an amide oxygen, could play a crucial role in stabilizing specific conformations in both the solid state and in solution. These interactions would influence the overall shape and polarity of the molecule.

To fully elucidate the conformational landscape of this compound, a combination of computational modeling and experimental spectroscopic studies would be required.

Experimental Protocols for Structural Characterization

While specific experimental protocols for the structural analysis of this compound are not detailed in the literature, standard methodologies can be applied.

Synthesis and Crystallization

A common synthetic route involves the reaction of dimethyl adipate with diethanolamine.[3] A detailed protocol can be adapted from patent literature:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a reactor equipped with a reflux condenser, add dimethyl adipate.

-

Heating and Addition: Heat the dimethyl adipate to 90-100 °C under alkaline conditions.

-

Reactant Addition: Slowly add diethanolamine to the heated dimethyl adipate. The molar ratio of dimethyl adipate to diethanolamine should be approximately 1:2 to 1:2.5.

-

Reaction and Methanol Removal: Maintain the reaction temperature at 90-100 °C for 3-5 hours. During this time, methanol will be generated and can be collected. After this period, apply a vacuum to remove any remaining methanol until no more distills over. The product at this stage will be a gelatinous white slurry.

-

Crystallization: Cool the slurry to 60 °C and add refined methanol (purity >99%). The molar ratio of methanol to the initial dimethyl adipate should be between 5:1 and 25:1.

-

Precipitation: Cool the mixture to 0-5 °C with stirring to induce the precipitation of white crystals.

-

Isolation: Isolate the crystalline product by centrifugation.

-

Drying: Dry the wet product to obtain pure this compound.

To obtain single crystals suitable for X-ray diffraction, slow recrystallization from an appropriate solvent system would be necessary.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure by identifying the different proton and carbon environments. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide information about through-space correlations between protons, offering insights into the solution-state conformation.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, notably the O-H stretching of the hydroxyl groups and the C=O stretching of the amide groups. The position and shape of these bands could provide evidence of hydrogen bonding.

The logical workflow for the complete structural and conformational analysis is depicted below.

Caption: A logical workflow for the synthesis, structural characterization, and conformational analysis of this compound.

Signaling Pathways and Biological Interactions

Currently, there is no documented information regarding the specific interaction of this compound with biological signaling pathways. Its primary application is as a chemical crosslinking agent. However, the presence of multiple hydrogen bond donors and acceptors suggests that if it were to be introduced into a biological system, it could potentially interact with proteins or other biological macromolecules through hydrogen bonding.

The diagram below illustrates a hypothetical interaction, where the molecule could act as a scaffold to bring two protein domains into proximity, a concept relevant in the design of chemical inducers of dimerization.

Caption: A diagram illustrating the hypothetical role of this compound as a chemical inducer of dimerization.

Conclusion

This compound is a molecule with a well-defined chemical identity and established synthetic routes. However, a detailed, quantitative understanding of its three-dimensional structure and conformational preferences is currently lacking in the scientific literature. The flexible nature of its backbone and side chains, coupled with the potential for extensive hydrogen bonding, suggests a complex conformational landscape. Future research employing single-crystal X-ray diffraction, advanced NMR spectroscopy, and computational modeling is necessary to fully elucidate the structure-property relationships of this versatile molecule. Such studies would be invaluable for its application in materials science and for exploring its potential in biological contexts.

References

Navigating the Safety Profile of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety profile of any chemical compound is paramount. This in-depth technical guide provides a comprehensive overview of the available safety data, handling procedures, and regulatory information for N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (CAS No. 6334-25-4). While quantitative toxicological data is limited in publicly accessible literature, this guide synthesizes the existing information to support informed risk assessments and safe laboratory practices.

This compound is a multifunctional fatty amide with applications as a crosslinking agent, surfactant, and polymer additive.[1] Its structure, featuring a central adipamide backbone with four hydroxyethyl groups, imparts solubility in polar solvents and suggests potential for biocompatibility, making it a compound of interest in various scientific fields, including materials science and potentially pharmaceuticals.[1][2]

Core Safety and Hazard Information

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122) by some suppliers.[3] However, aggregated data from the European Chemicals Agency (ECHA) C&L Inventory indicates that a significant percentage of notifiers have classified the substance with the following hazards:

-

H315: Causes skin irritation [4]

-

H319: Causes serious eye irritation [4]

-

H335: May cause respiratory irritation [4]

One source suggests the compound has low acute toxicity upon oral and dermal exposure, though it may cause mild irritation to the skin, eyes, and respiratory tract with prolonged contact.[5] It is crucial to note that a definitive statement on acute toxicity is not universally available, with some sources indicating that the acute toxicity is unknown.[3]

Quantitative Data Summary

To facilitate a clear understanding of the compound's properties, the following tables summarize the available quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₈N₂O₆ | [1] |

| Molecular Weight | 320.38 g/mol | [4] |

| Appearance | White to off-white solid, crystalline powder or granules | [5] |

| Melting Point | 126-130 °C | [1] |

| Boiling Point (Predicted) | ~607.7 °C | [1] |

| Density (Predicted) | ~1.239 g/cm³ | [1] |

| Solubility | Soluble in water | [5] |

Table 2: Toxicological Data

| Endpoint | Value | Source(s) |

| Acute Oral Toxicity | Data not available (stated as low acute toxicity in one source, but unknown in others) | [3][5] |

| Acute Dermal Toxicity | Data not available (stated as low acute toxicity in one source, but unknown in others) | [3][5] |

| Acute Inhalation Toxicity | Data not available | [3] |

| Skin Corrosion/Irritation | Causes skin irritation (GHS Hazard Statement H315) | [4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (GHS Hazard Statement H319) | [4] |

| Respiratory Irritation | May cause respiratory irritation (GHS Hazard Statement H335) | [4] |

| Carcinogenicity | No conclusive evidence; not classified as a carcinogen by IARC or EPA. | [5] |

Table 3: Ecotoxicological Data

| Endpoint | Value | Source(s) |

| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life. 100% of the mixture consists of component(s) of unknown hazards to the aquatic environment. | [3] |

| Persistence and Degradability | No information available. | [3] |

| Bioaccumulation | No information available. | [3] |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. However, the reported skin and eye irritation hazards would typically be evaluated using standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Dermal Irritation (based on OECD Guideline 404): The primary objective of this test is to assess the potential of a substance to cause skin irritation.[6] The test substance is applied to a small area of skin on a laboratory animal, typically an albino rabbit.[6] The area is observed for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days to determine the severity and reversibility of any effects.[6][7]

General Protocol for Acute Eye Irritation (based on OECD Guideline 405): This test evaluates the potential of a substance to cause eye irritation or damage.[8] A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit, with the other eye serving as a control.[8] The eyes are then examined for lesions of the cornea, iris, and conjunctiva at set intervals.[8][9] The severity and reversibility of any ocular effects are scored to classify the substance's irritation potential.[8]

Visualizing Safety and Synthesis

To further aid in the understanding of this compound, the following diagrams illustrate a general workflow for chemical safety assessment and the synthesis of this compound.

Safe Handling and Storage

Given the potential for skin, eye, and respiratory irritation, the following handling and storage procedures are recommended:

-

Engineering Controls: Handle in a well-ventilated area.[6] Use of a local exhaust ventilation system or a chemical fume hood is advisable to minimize exposure to dust or aerosols.[10]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory area.[1]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store at room temperature.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

Regulatory and Other Information

-

TSCA: The substance is listed on the TSCA inventory.[5]

-

FDA: It is approved for use as a cross-linking agent in polyester coatings on metal substrates for food contact, with certain limitations.[4]

-

SARA 311/312 Hazards: According to one SDS, it does not have SARA 311/312 hazards (Acute health hazard, Chronic Health Hazard, Fire hazard, Sudden release of pressure hazard, Reactive hazard).[5]

-

California Proposition 65: This product does not contain any chemicals known to the State of California to cause cancer, birth defects, or other reproductive harm.[5]

Conclusion for the Research Professional

While this compound has a range of industrial applications and is not acutely toxic in large measure, the potential for skin, eye, and respiratory irritation necessitates careful handling. The significant lack of publicly available quantitative toxicological and ecotoxicological data underscores the need for a cautious approach. For any novel application, particularly in the context of drug development where biocompatibility and safety are critical, further specific toxicological testing would be required to establish a comprehensive safety profile. Researchers should always consult the most recent Safety Data Sheet from their supplier and adhere to established safe laboratory practices.

References

- 1. Buy this compound | 6334-25-4 [smolecule.com]

- 2. CAS 6334-25-4: N1,N1,N6,N6-Tetrakis(2-hydroxyethyl)hexaned… [cymitquimica.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | C14H28N2O6 | CID 95283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. oecd.org [oecd.org]

- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

An In-depth Technical Guide to N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide as a Fatty Amide Derivative

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide is a synthetic organic compound classified as a fatty amide derivative.[1] Its structure is characterized by a central adipamide backbone, derived from the six-carbon dicarboxylic acid, adipic acid, with four hydroxyethyl groups attached to the nitrogen atoms.[1] This unique combination of a hydrophobic aliphatic chain and multiple hydrophilic hydroxyl groups imparts amphiphilic properties to the molecule.[1]

While fatty amides are a broad class of lipids with diverse biological activities, this compound is primarily recognized for its industrial applications as a crosslinking agent, polymer additive, surfactant, and chelating agent.[1] In the context of biomedical and pharmaceutical research, its significance lies in its potential as a biocompatible crosslinker for the formation of hydrogels, which are of great interest for drug delivery and tissue engineering applications. The presence of multiple hydroxyl groups allows for the formation of covalent bonds with various polymer backbones, creating stable, three-dimensional networks capable of entrapping water and therapeutic agents.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of this compound, with a particular focus on its role as a fatty amide derivative in the development of advanced drug delivery systems.

Physicochemical and Quantitative Data

The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₈N₂O₆ | [1][2][3][4][5][6] |

| Molecular Weight | 320.38 g/mol | [1][5][6] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 126.0 to 130.0 °C | [1][5][6] |

| Boiling Point (Predicted) | 607.7 ± 55.0 °C | [5][6] |

| Density (Predicted) | 1.239 g/cm³ | [1][5][6] |

| Water Solubility | 600-625 g/L at 20°C | [5][6] |

Table 2: Spectroscopic and Chromatographic Data (Predicted/Typical)

| Data Type | Characteristic Features |

| ¹H NMR | Signals corresponding to -CH₂-CH₂-OH and -CO-CH₂-CH₂- protons. |

| ¹³C NMR | Resonances for carbonyl, methylene, and hydroxyl-bearing carbons. |

| FTIR (cm⁻¹) | ~3300 (O-H stretch), ~2930 & ~2855 (C-H stretch), ~1634 (C=O, Amide I), ~1542 (N-H bend/C-N stretch, Amide II), ~1405 (C-N stretch).[7][8] |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z ~321.2020. |

| Purity (GC) | Typically >98.0% |

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the reaction of an adipic acid derivative, such as dimethyl adipate, with diethanolamine.[1] The following protocol is adapted from established synthetic procedures.

3.1.1 Materials and Equipment

-

Dimethyl adipate

-

Diethanolamine

-

Solid alkali catalyst (e.g., sodium methoxide or potassium hydroxide)

-

Methanol

-

Reaction vessel with a reflux condenser and mechanical stirrer

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

-

Vacuum oven

3.1.2 Synthesis Procedure

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, add dimethyl adipate and diethanolamine in a molar ratio of 1:2 to 1:2.5.

-

Catalyst Addition: Add a catalytic amount of solid alkali (e.g., sodium methoxide). The pH of the reaction mixture should be greater than 10.

-

Reaction: Heat the mixture to 90-120°C with continuous stirring. Methanol is generated as a byproduct and can be removed by distillation to drive the reaction to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Crystallization: After the reaction is complete, cool the resulting slurry to approximately 60°C. Add refined methanol (5-25 molar equivalents relative to the initial dimethyl adipate) to the mixture.

-

Precipitation: Continue cooling the mixture to 0-5°C with stirring to induce the precipitation of the white crystalline product.

-

Isolation: Isolate the product by filtration. The filtrate, containing unreacted starting materials and methanol, can be recycled.

-

Drying: Wash the filter cake with cold methanol and dry the product under vacuum at 40-50°C to yield this compound.

Characterization of this compound

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Expected signals would include triplets corresponding to the methylene protons adjacent to the hydroxyl groups (-CH₂-OH) and the methylene protons adjacent to the nitrogen atoms (-N-CH₂-), as well as multiplets for the methylene protons of the adipoyl backbone.

-

¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbons of the amide groups, the methylene carbons of the hydroxyethyl groups, and the methylene carbons of the adipoyl chain.

3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Acquire the spectrum of the solid sample using a KBr pellet or an ATR accessory.

-

Characteristic absorption bands for polyamides are expected.[7][8] These include a broad peak around 3300 cm⁻¹ due to O-H stretching, C-H stretching peaks around 2930 cm⁻¹ and 2855 cm⁻¹, a strong C=O stretching (Amide I) band around 1634 cm⁻¹, and an N-H bending/C-N stretching (Amide II) band around 1542 cm⁻¹.[7][8] A C-N stretching peak is also expected around 1405 cm⁻¹.[7]

3.2.3 Mass Spectrometry (MS)

-

Utilize electrospray ionization (ESI) in positive ion mode.

-

The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 321.2020. Fragmentation patterns can provide further structural confirmation.

Formulation and Evaluation of a Hydrogel for Controlled Drug Release

This protocol describes the use of this compound as a crosslinker to form a hydrogel with a polymer containing carboxylic acid groups (e.g., poly(acrylic acid)) for the controlled release of a model drug.

3.3.1 Materials and Equipment

-

This compound

-

Poly(acrylic acid) (PAA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Model drug (e.g., methylene blue or a fluorescently-labeled dextran)

-

Magnetic stirrer

-

UV-Vis spectrophotometer or fluorescence plate reader

-

Incubator at 37°C

3.3.2 Hydrogel Formulation

-

Polymer Solution: Prepare a solution of PAA in PBS.

-

Activation of Carboxylic Groups: Add EDC and NHS to the PAA solution to activate the carboxylic acid groups for reaction with the hydroxyl groups of the crosslinker.

-

Crosslinking: Add a solution of this compound to the activated PAA solution. The mixture will begin to gel as crosslinks form.

-

Drug Loading: The model drug can be added to the PAA solution before crosslinking to be entrapped within the hydrogel matrix.

-

Casting: Cast the gelling solution into a mold and allow it to fully cure.

3.3.3 In Vitro Drug Release Study

-

Sample Preparation: Place a known amount of the drug-loaded hydrogel into a vial containing a known volume of PBS (pH 7.4).

-

Incubation: Incubate the vials at 37°C with gentle agitation.

-

Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Quantification: Measure the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

-

Data Analysis: Calculate the cumulative percentage of drug released over time.

Applications in Drug Development: A Fatty Amide Derivative as a Hydrogel Crosslinker

While this compound does not have direct therapeutic activity reported, its role as a fatty amide derivative with crosslinking capabilities makes it a valuable component in the design of drug delivery systems. Its biocompatibility is suggested by its use in food contact coatings.[9] The adipamide backbone provides a flexible aliphatic spacer, while the four hydroxyethyl groups offer multiple sites for covalent linkage to polymers.

4.1 Hydrogel Formation and Properties

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them excellent candidates for biomedical applications. The properties of a hydrogel, such as its swelling ratio, mechanical strength, and degradation rate, are highly dependent on the crosslinking density and the nature of the crosslinker.

This compound can be used to crosslink polymers containing complementary functional groups, such as carboxylic acids, isocyanates, or epoxides. The reaction between the hydroxyl groups of the adipamide and the functional groups of the polymer forms a stable, covalently crosslinked network.

4.2 Potential in Controlled Drug Release

By adjusting the concentration of this compound, the crosslinking density of the hydrogel can be controlled. A higher crosslinking density generally leads to a smaller mesh size within the hydrogel network, which can slow the diffusion and release of an entrapped drug. This allows for the tuning of release kinetics to achieve a desired therapeutic profile, such as sustained release over an extended period. The in vitro degradation of polymers containing adipamide linkages has been shown to be slow, which can be advantageous for long-term drug delivery applications.[10]

4.3 Biocompatibility and Tissue Engineering

The use of adipamide derivatives in crosslinking hydrogels for biomedical applications has been explored, and such materials have shown good biocompatibility.[11][12] Hydrogels crosslinked with this compound could potentially be used as scaffolds in tissue engineering. These scaffolds can provide mechanical support for cell growth and proliferation while also serving as a reservoir for growth factors or other bioactive molecules. The biodegradability of the hydrogel can be tailored by the choice of the main polymer backbone, allowing the scaffold to degrade as new tissue is formed.

Conclusion

This compound, a fatty amide derivative, is a versatile molecule with established industrial applications. While not a therapeutic agent itself, its chemical structure, particularly the presence of multiple hydroxyl groups on a flexible aliphatic backbone, makes it a promising candidate for a biocompatible crosslinking agent in the field of drug development. Its ability to form stable hydrogel networks with tunable properties offers significant potential for the creation of advanced drug delivery systems for controlled release and for the development of scaffolds for tissue engineering. Further research into the in vivo biocompatibility and degradation of hydrogels crosslinked with this adipamide derivative is warranted to fully realize its potential in pharmaceutical and biomedical applications.

References

- 1. From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Biocompatible hydrogels based on hyaluronic acid cross-linked with a polyaspartamide derivative as delivery systems for epithelial limbal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioadhesion and biocompatibility evaluations of gelatin and polyacrylic acid as a crosslinked hydrogel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Chelating Properties of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide is a multifaceted organic compound recognized for its role as a crosslinking agent and its potential in various industrial applications.[1][2][3][4] Beyond these functions, its molecular architecture, featuring multiple hydroxyl and amide groups, suggests inherent chelating properties, enabling it to form stable complexes with metal ions.[5][6] This technical guide provides a comprehensive overview of the currently available information on the chelating characteristics of this compound, its synthesis, and the experimental methodologies relevant to its study.

Chemical and Physical Properties

This compound is a fatty amide with the molecular formula C₁₄H₂₈N₂O₆ and a molecular weight of approximately 320.38 g/mol .[1] It typically presents as a white to light yellow crystalline powder.[7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₈N₂O₆ | [1] |

| Molecular Weight | 320.38 g/mol | [1] |

| Melting Point | 128 °C | [7] |

| Appearance | White to light yellow powder/crystal | [7] |

| IUPAC Name | N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide | [1] |

| InChI | InChI=1S/C14H28N2O6/c17-9-5-15(6-10-18)13(21)3-1-2-4-14(22)16(7-11-19)8-12-20/h17-20H,1-12H2 | [1] |

| InChIKey | OKRNLSUTBJUVKA-UHFFFAOYSA-N | [1] |

| SMILES | C(CCC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO | [1] |

Synthesis

The synthesis of this compound typically involves the reaction of an adipic acid derivative with diethanolamine. A common method utilizes the transesterification of dimethyl adipate with diethanolamine.[5]

Chelating Properties and Metal Ion Complexation

This compound possesses multiple donor atoms (oxygen from the hydroxyl and amide groups, and nitrogen from the amide groups) that can coordinate with metal ions, acting as a chelating agent.[5][6] This property allows it to form stable complexes with various metals.

One notable example is its use in the preparation of a palladium-based complex, which has been reported to be an effective catalyst for the Suzuki-Miyaura reaction.[5] This indicates a significant interaction and complex formation between the adipamide derivative and palladium.

Despite the acknowledged chelating nature of this compound, a comprehensive search of scientific literature did not yield specific quantitative data on its binding affinities (Kₐ), stability constants (log K), or thermodynamic parameters (ΔH, ΔS, ΔG) for its complexes with various metal ions. Such data is crucial for understanding the strength and selectivity of its chelation, which is fundamental for applications in areas like drug delivery, metal ion sequestration, and catalysis.

Experimental Protocols for Characterizing Chelation

Potentiometric Titration

This is a classical method to determine the stability constants of metal complexes.

Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand. By titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH, the protonation constants of the ligand and the stability constants of the metal complexes can be calculated.

General Protocol:

-

Prepare solutions of the ligand, the metal salt (e.g., metal perchlorate or nitrate), a strong acid (e.g., HClO₄), and a strong base (e.g., carbonate-free NaOH) of known concentrations in a suitable ionic medium (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate a solution containing the ligand and the strong acid with the standard base to determine the ligand's protonation constants.

-

Perform a similar titration on a solution containing the ligand, the metal salt, and the strong acid.

-

The stability constants are then calculated from the titration data using specialized software that analyzes the pH shifts upon complex formation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand is titrated into a solution of the metal ion in a highly sensitive calorimeter. The heat released or absorbed upon each injection is measured, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

General Protocol:

-

Prepare solutions of the ligand and the metal salt in the same buffer to minimize heats of dilution.

-

Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.

-

Load the metal ion solution into the sample cell and the ligand solution into the injection syringe.

-

Perform a series of injections of the ligand into the metal solution while monitoring the heat change.

-

The resulting data is fitted to a binding model to extract the thermodynamic parameters.

Future Outlook and Research Opportunities

The existing literature confirms the chelating ability of this compound, particularly its capacity to form complexes with transition metals like palladium.[5] However, the lack of quantitative data on its chelation with a broader range of metal ions presents a significant research gap. Future studies should focus on:

-

Systematic determination of stability constants: Quantifying the binding affinities of this compound with various physiologically and industrially relevant metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Ni²⁺, etc.) using techniques like potentiometric titration.

-

Thermodynamic characterization: Employing isothermal titration calorimetry to obtain a complete thermodynamic profile of the metal chelation process.

-

Structural studies: Utilizing techniques such as X-ray crystallography and NMR spectroscopy to elucidate the coordination geometry and binding modes of the metal complexes.

-

Exploration of applications: Investigating the potential of this compound and its metal complexes in areas such as chelation therapy, metal ion sensing, and as catalysts in other organic reactions.

A thorough investigation into these areas will provide the necessary data to fully understand and exploit the chelating properties of this compound for the development of new technologies and therapeutic agents.

References

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Metal chelator NNNNN-tetrakis-(2-pyridymethyl)ethylene diamine inhibits the induction of heat shock protein 70 synthesis by heat in cultured keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational Stability Effect of Polymeric Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. sysrevpharm.org [sysrevpharm.org]

Methodological & Application

Application Notes and Protocols: N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (THEA) as a Crosslinking Agent in Polyester Coatings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide (THEA) as a crosslinking agent in polyester coating formulations. This document is intended for professionals in research and development seeking to formulate durable and high-performance coatings.

Introduction

This compound, also known as a β-hydroxyalkylamide (HAA), is a tetra-functional crosslinking agent used to cure carboxyl-terminated polyester resins. It serves as a safe and effective alternative to triglycidyl isocyanurate (TGIC) in powder coatings, offering excellent exterior durability, mechanical properties, and a favorable toxicological profile.[1][2] The crosslinking reaction between the hydroxyl groups of THEA and the carboxyl groups of the polyester resin forms a highly durable three-dimensional ester network upon thermal curing. This reaction begins at approximately 150°C (300°F) and results in coatings with outstanding UV and corrosion resistance.[3]

Materials and Properties

This compound (THEA)

| Property | Value |

| Synonyms | N,N,N',N'-Tetrakis(2-hydroxyethyl)hexanediamide, β-hydroxyalkylamide (HAA) |

| CAS Number | 6334-25-4 |

| Molecular Formula | C14H28N2O6 |

| Molecular Weight | 320.38 g/mol |

| Appearance | White to off-white crystalline powder or granule |

| Melting Range | 120-128°C |

| Hydroxyl Equivalent Weight | 80-84 g/eq |

| Volatiles | ≤ 1.0% |

Polyester Resin

For optimal performance with THEA, carboxyl-terminated polyester resins are recommended. The acid value of the polyester resin will dictate the appropriate ratio of resin to crosslinker in the formulation. Resins with acid values in the range of 20-80 mg KOH/g are typically used.[4][5]

Experimental Protocols

Formulation of Polyester-THEA Powder Coating

The following protocol describes the preparation of a series of white powder coatings with varying concentrations of THEA to evaluate its effect on coating properties.

Materials:

-

Carboxyl-terminated polyester resin (Acid Value: ~34 mg KOH/g)

-

This compound (THEA)

-

Titanium dioxide (TiO2, pigment)

-

Flow control agent

-

Degassing agent (e.g., Benzoin)

Procedure:

-

Pre-mixing: Dry blend the polyester resin, THEA, titanium dioxide, flow control agent, and degassing agent in a high-speed mixer until a homogenous mixture is obtained. Formulations with THEA concentrations of 3%, 5%, and 7% by weight of the polyester resin should be prepared. A typical starting formulation for a polyester resin with an acid value of approximately 34 mg KOH/g would be a 95:5 weight ratio of resin to THEA.[6]

-

Extrusion: Melt-extrude the pre-mixed components using a twin-screw extruder. The extrusion temperature should be maintained between 100-110°C to ensure proper mixing without initiating the crosslinking reaction.[7]

-

Milling and Sieving: Cool the extrudate and then mill it into a fine powder. Sieve the powder to achieve the desired particle size distribution for electrostatic spraying.

Coating Application and Curing

Substrate Preparation:

-

Prepare cold-rolled steel panels by degreasing and phosphating to ensure a clean surface for coating application.

Application:

-

Apply the formulated powder coatings onto the prepared steel panels using an electrostatic spray gun to a uniform dry film thickness of 60-80 µm.

Curing:

-

Cure the coated panels in a convection oven. A typical curing schedule is 10-15 minutes at 180°C (356°F).[4] Alternative low-temperature curing can be performed at 150°C.[7]

Performance Testing Protocols

The following standard ASTM test methods should be used to evaluate the performance of the cured coatings.

-

Pencil Hardness (ASTM D3363): This test determines the scratch hardness of the coating. A set of calibrated pencils of increasing hardness (from 6B to 6H) is used. The pencil is held at a 45° angle and pushed firmly against the coating. The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the film.[4][8]

-

Adhesion (ASTM D3359, Method B): This method assesses the adhesion of the coating to the substrate. A lattice pattern is cut into the coating, and pressure-sensitive tape is applied over the lattice and then rapidly pulled off. The adhesion is rated on a scale from 5B (no peeling) to 0B (severe peeling).[9][10]

-

Impact Resistance (ASTM D2794): This test measures the resistance of the coating to rapid deformation. A standard weight is dropped from a specified height onto the coated panel. The impact can be direct (on the coated side) or reverse (on the uncoated side). The result is reported as the maximum impact (in inch-pounds or kg-cm) that the coating can withstand without cracking or delamination.[1][6][7]

-

Chemical Resistance (ASTM D1308): This method evaluates the effect of various chemicals on the coating. A spot of the test chemical is placed on the coating surface for a specified period, either open or covered. The coating is then examined for any changes such as discoloration, blistering, or softening.[2][3]

-

Accelerated Weathering (ASTM G154): This test simulates outdoor weathering conditions. Coated panels are exposed to cycles of UV light and condensation in a QUV accelerated weathering tester. The gloss retention and color change are measured at specified intervals to assess the coating's durability.[11]

Data Presentation: Effect of THEA Concentration on Coating Properties

The following tables present representative data on how varying the concentration of THEA in a polyester powder coating formulation can influence its mechanical and resistance properties.

Table 1: Mechanical Properties of Polyester-THEA Coatings

| THEA Concentration (% wt. of resin) | Pencil Hardness (ASTM D3363) | Adhesion (ASTM D3359, Method B) | Impact Resistance (Direct, kg·cm) (ASTM D2794) |

| 3% | F | 5B | 40 |

| 5% | H | 5B | >50 |

| 7% | 2H | 5B | >50 |

Table 2: Chemical and Weathering Resistance of Polyester-THEA Coatings (5% THEA)

| Test | Reagent/Condition | Result |

| Chemical Resistance | 5% HCl (24 hr) | No effect |

| (ASTM D1308) | 5% NaOH (24 hr) | Slight softening |